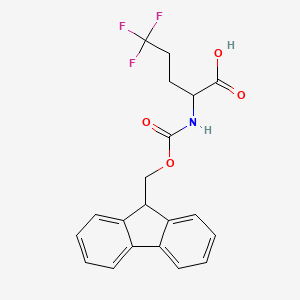

N-Fmoc-5,5,5-trifluoro-L-norvaline

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5,5,5-trifluoropentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3NO4/c21-20(22,23)10-9-17(18(25)26)24-19(27)28-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,24,27)(H,25,26)/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMHCZJHUIDEERF-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Characteristics of Trifluoromethylated Norvaline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties. Among the various fluorination strategies, the introduction of a trifluoromethyl (CF3) group is particularly impactful. This guide provides a detailed overview of the physicochemical characteristics of trifluoromethylated norvaline, a fluorinated analog of the non-proteinogenic amino acid L-norvaline. While comprehensive experimental data for this specific molecule is limited, this document synthesizes available information for closely related analogs and provides general principles to inform research and development efforts.

Physicochemical Properties

The introduction of a trifluoromethyl group significantly alters the electronic and steric properties of the parent molecule, norvaline. These changes have profound effects on its acidity, lipophilicity, and solubility.

Quantitative Data Summary

The following table summarizes the calculated physicochemical properties for 5,5,5-Trifluoronorvaline. It is important to note that these are predicted values and experimental verification is recommended. For comparison, the experimental properties of L-norvaline are also provided.

| Property | 5,5,5-Trifluoronorvaline (Predicted) | L-Norvaline (Experimental) |

| Molecular Formula | C5H8F3NO2 | C5H11NO2 |

| Molecular Weight ( g/mol ) | 171.12 | 117.15[1] |

| pKa1 (α-COOH) | 2.04 | 2.36 |

| pKa2 (α-NH3+) | 8.92 | 9.76 |

| logP | 1.44 | -2.1[1] |

| Melting Point (°C) | 256-258 | >300 |

| Water Solubility | Insoluble | 141 g/L |

| Vapor Pressure (25°C) | 0.0947 mmHg | - |

| Density | 1.356 g/cm³ | - |

Data for 5,5,5-Trifluoronorvaline is sourced from computational predictions.[2] Data for L-Norvaline is sourced from PubChem and other experimental databases.[1][3][4]

The strong electron-withdrawing nature of the trifluoromethyl group is expected to increase the acidity of the carboxylic acid (lower pKa1) and decrease the basicity of the amino group (lower pKa2) compared to norvaline. The most striking predicted difference is in the lipophilicity (logP), where trifluoromethylation dramatically increases the compound's hydrophobicity.

Experimental Protocols

Synthesis of α-Trifluoromethyl Amino Acids

A common strategy for the synthesis of α-trifluoromethyl amino acids involves the photoredox-mediated radical trifluoromethylation of corresponding amino acid precursors.

General Protocol:

-

Starting Material Preparation: The corresponding precursor of norvaline, such as an N-protected dehydroamino acid, is prepared using standard organic synthesis techniques.

-

Photoredox Reaction:

-

The precursor is dissolved in a suitable organic solvent (e.g., acetonitrile (B52724) or DMF).

-

A photocatalyst (e.g., an iridium or ruthenium complex) and a trifluoromethyl source (e.g., Togni's reagent or CF3SO2Na) are added.

-

The reaction mixture is degassed and irradiated with visible light (e.g., blue LEDs) at room temperature for several hours to days, with reaction progress monitored by TLC or LC-MS.

-

-

Work-up and Purification:

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is subjected to an aqueous work-up to remove inorganic salts.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield the protected trifluoromethylated amino acid.

-

-

Deprotection: The protecting groups are removed under appropriate conditions (e.g., acid or base hydrolysis, or hydrogenolysis) to yield the final trifluoromethylated norvaline.

Characterization Methods

Standard analytical techniques are employed to confirm the structure and purity of the synthesized trifluoromethylated norvaline.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the proton environment of the molecule.

-

¹³C NMR: To identify all carbon atoms, including the trifluoromethyl carbon.

-

¹⁹F NMR: This is a crucial technique for fluorine-containing compounds, providing a distinct signal for the CF3 group and confirming its presence and electronic environment.[5][6][7]

-

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[8][9][10] High-resolution mass spectrometry (HRMS) is used to obtain the exact mass.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as C=O (carboxyl), N-H (amine), and C-F bonds.

Visualizations

Experimental Workflow for Synthesis

Caption: General Synthetic Workflow for Trifluoromethylated Norvaline.

Conceptual Impact of Trifluoromethylation on Biological Activity

The introduction of a trifluoromethyl group can profoundly influence the biological activity of norvaline by altering its interaction with biological targets. L-norvaline is known to be an inhibitor of the enzyme arginase.

Caption: Potential Impact of Trifluoromethylation on Biological Activity.

Conclusion

Trifluoromethylated norvaline represents a potentially valuable molecule for drug discovery and chemical biology. The introduction of the trifluoromethyl group is predicted to significantly increase its lipophilicity while modulating its acidity and basicity. These alterations can lead to improved metabolic stability, enhanced membrane permeability, and modified binding interactions with biological targets. While experimental data on this specific compound remains to be fully elucidated, the general principles of trifluoromethylation and established synthetic and analytical methodologies provide a solid foundation for its further investigation and application. The protocols and conceptual frameworks presented in this guide are intended to facilitate future research into this and other novel fluorinated amino acids.

References

- 1. L-Norvaline | C5H11NO2 | CID 65098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5,5,5-TRIFLUORONORVALINE|lookchem [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. DL-norvaline | C5H11NO2 | CID 824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Conformationally rigid trifluoromethyl-substituted alpha-amino acid designed for peptide structure analysis by solid-state 19F NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. par.nsf.gov [par.nsf.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

N-Fmoc-5,5,5-trifluoro-L-norvaline: A Technical Guide for Researchers

CAS Number: 144207-41-0

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on N-Fmoc-5,5,5-trifluoro-L-norvaline. This document provides a compilation of available data, proposed experimental protocols, and visualizations to facilitate its use in peptide synthesis and drug discovery.

Core Compound Properties

This compound is a synthetic amino acid derivative. The presence of the trifluoromethyl group in the side chain imparts unique properties, such as increased hydrophobicity and metabolic stability, making it an attractive building block for the design of novel peptides with enhanced therapeutic potential. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it suitable for solid-phase peptide synthesis (SPPS).

Table 1: Physicochemical and Supplier Data for this compound

| Property | Value | Source |

| CAS Number | 144207-41-0 | Commercial Suppliers |

| Molecular Formula | C₂₀H₁₈F₃NO₄ | Commercial Suppliers |

| Molecular Weight | 393.36 g/mol | Commercial Suppliers |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Purity | ≥95% (typically by HPLC) | Commercial Suppliers |

| Storage | Store at 2-8°C, desiccated | Commercial Suppliers |

Synthesis and Characterization

While a specific, detailed synthesis protocol for this compound is not widely published, a standard procedure for the Fmoc protection of the free amino acid, 5,5,5-trifluoro-L-norvaline, can be proposed based on established methods.

Proposed Synthesis of this compound

The synthesis involves the reaction of 5,5,5-trifluoro-L-norvaline with an Fmoc-donating reagent, such as Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl), under basic conditions.

Experimental Protocol: Fmoc Protection of 5,5,5-trifluoro-L-norvaline

Materials:

-

5,5,5-trifluoro-L-norvaline

-

Fmoc-succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

-

Dioxane or Acetone

-

Water

-

Ethyl acetate (B1210297) (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve 5,5,5-trifluoro-L-norvaline (1 equivalent) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.

-

Fmoc Reagent Addition: Cool the solution to 0°C in an ice bath. Add a solution of Fmoc-OSu (1.05 equivalents) in dioxane dropwise with vigorous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up:

-

Dilute the reaction mixture with water.

-

Wash the aqueous phase with ethyl acetate to remove unreacted Fmoc-OSu and byproducts.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl, which will cause the product to precipitate.

-

Extract the precipitated this compound with ethyl acetate (3 x volumes).

-

-

Purification:

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.

-

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the fluorenyl group protons, the α-proton of the amino acid, and the protons of the trifluoronorvaline side chain. |

| ¹³C NMR | Resonances for the carbons of the Fmoc group, the carbonyl carbon, the α-carbon, and the side-chain carbons. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling. |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |

| FT-IR (KBr) | Characteristic peaks for N-H stretching (urethane), C=O stretching (urethane and carboxylic acid), and C-F stretching. |

| Mass Spectrometry (ESI-MS) | [M-H]⁻ or [M+H]⁺ ion corresponding to the molecular weight of the compound (393.36 g/mol ). |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is designed for use in Fmoc-based solid-phase peptide synthesis. The trifluoromethyl group introduces steric bulk, which may necessitate modifications to standard coupling protocols to ensure efficient incorporation into the growing peptide chain.

Experimental Protocol: Incorporation of this compound into a Peptide Sequence

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

This compound

-

Other required Fmoc-protected amino acids

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

-

20% Piperidine (B6355638) in N,N-Dimethylformamide (DMF)

-

DMF

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15-20 minutes.

-

Wash the resin thoroughly with DMF.

-

-

Coupling of this compound:

-

In a separate vial, pre-activate this compound (3-5 equivalents) with DIC (3-5 equivalents) and OxymaPure® (3-5 equivalents) in DMF for 10-15 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 2-4 hours. A longer coupling time is recommended due to the steric hindrance of the trifluoromethyl group.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

-

Washing: Wash the resin thoroughly with DMF.

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge and wash the peptide pellet with cold diethyl ether.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing Workflows and Relationships

Synthesis Workflow

The following diagram illustrates the proposed synthesis of this compound.

Caption: Proposed synthesis workflow for this compound.

Solid-Phase Peptide Synthesis Cycle

The iterative cycle of Fmoc-SPPS is depicted below, highlighting the incorporation of the fluorinated amino acid.

Caption: General cycle for solid-phase peptide synthesis (SPPS).

Potential Impact on Peptide Properties and Signaling Pathways

The incorporation of 5,5,5-trifluoro-L-norvaline into a peptide sequence is expected to have several significant effects:

-

Increased Hydrophobicity and Lipophilicity: The trifluoromethyl group is highly lipophilic, which can enhance the ability of a peptide to cross cell membranes.

-

Enhanced Metabolic Stability: The C-F bond is very strong, and the trifluoromethyl group can shield adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of the peptide.

-

Conformational Changes: The steric bulk and electronegativity of the trifluoromethyl group can influence the local peptide backbone conformation, potentially leading to more stable secondary structures or altered binding affinities for biological targets.

-

¹⁹F NMR Probe: The fluorine atoms can serve as a sensitive probe for NMR studies to investigate peptide conformation, dynamics, and interactions with other molecules without the background noise of ¹H NMR.

While no specific signaling pathways involving peptides containing 5,5,5-trifluoro-L-norvaline have been reported in the literature, the unique properties conferred by this amino acid make it a valuable tool for modulating the activity of peptides involved in a wide range of pathways. For instance, enhancing the stability and cell permeability of a peptide that targets a specific receptor could lead to a more potent and durable signaling response.

The logical relationship for its application in drug discovery can be visualized as follows:

Caption: Rationale for using this compound in drug discovery.

This technical guide provides a foundational understanding of this compound for its application in research and development. While specific experimental data for this compound is limited in the public domain, the provided protocols and analyses, based on well-established chemical principles and data from analogous compounds, offer a robust starting point for its successful utilization.

An In-depth Technical Guide to the Structure and Synthesis of N-Fmoc-5,5,5-trifluoro-L-norvaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structure, synthesis, and characterization of N-Fmoc-5,5,5-trifluoro-L-norvaline, a fluorinated amino acid derivative of significant interest in peptide chemistry and drug discovery. The strategic incorporation of fluorine atoms into amino acid side chains can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of peptides and peptidomimetics. This document offers comprehensive experimental protocols and quantitative data to facilitate its application in research and development.

Chemical Structure and Properties

This compound is a derivative of the proteinogenic amino acid L-norvaline. Its structure is characterized by two key modifications: the trifluorination of the terminal methyl group of the side chain and the protection of the α-amino group with a fluorenylmethyloxycarbonyl (Fmoc) group.

The chemical structure is as follows:

-

Systematic Name: (2S)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-5,5,5-trifluoropentanoic acid

-

Molecular Formula: C₂₀H₁₈F₃NO₄

-

Molecular Weight: 393.36 g/mol

The presence of the trifluoromethyl group imparts unique properties to the amino acid, including increased lipophilicity and altered electronic characteristics of the side chain. The Fmoc protecting group is base-labile, making it ideal for solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy.

Synthesis Pathway

The synthesis of this compound is a two-step process commencing from the racemic precursor, 2-amino-5,5,5-trifluoropentanoic acid. The key steps are:

-

Dynamic Kinetic Resolution (DKR): The racemic amino acid undergoes a dynamic kinetic resolution to selectively yield the desired (S)-enantiomer. This process is crucial for obtaining the chirally pure amino acid required for biological applications.

-

N-Fmoc Protection: The α-amino group of the resulting (S)-2-amino-5,5,5-trifluoropentanoic acid is then protected using Fmoc-OSu (N-(9-Fluorenylmethyloxycarbonyloxy)succinimide) under basic conditions to afford the final product.

The overall synthesis workflow is depicted in the following diagram:

Experimental Protocols

The following protocols are based on the practical method for the preparation of (S)-2-amino-5,5,5-trifluoropentanoic acid and its subsequent Fmoc protection.[1]

Synthesis of (S)-2-amino-5,5,5-trifluoropentanoic acid via Dynamic Kinetic Resolution

This procedure details the resolution of the racemic amino acid to obtain the desired (S)-enantiomer.

-

Reaction Setup: In a suitable reaction vessel, a mixture of racemic 2-amino-5,5,5-trifluoropentanoic acid hydrochloride, a chiral (S)-ligand, and anhydrous nickel(II) chloride is prepared in degassed methanol.

-

Base Addition: Potassium carbonate is added to the mixture.

-

Reaction Conditions: The reaction mixture is stirred at 50 °C for approximately 2.5 hours.

-

Work-up and Isolation: The reaction mixture is cooled, and the resulting diastereomeric Ni(II) complex is isolated. The complex is then disassembled using aqueous hydrochloric acid.

-

Purification: The free (S)-2-amino-5,5,5-trifluoropentanoic acid is purified, for example, by ion-exchange chromatography.

Synthesis of this compound

This protocol describes the protection of the chirally pure amino acid with the Fmoc group.

-

Chelation of Ni(II) ions: The solution of (S)-2-amino-5,5,5-trifluoropentanoic acid containing residual NiCl₂ is treated with ethylenediaminetetraacetic acid (EDTA) to chelate the Ni(II) ions.

-

Fmoc Protection Reaction: The pH of the solution is adjusted to basic conditions, and Fmoc-OSu reagent is added.

-

Reaction Conditions: The reaction is stirred at room temperature until completion, as monitored by a suitable technique like thin-layer chromatography (TLC).

-

Work-up and Isolation: The reaction mixture is acidified, and the precipitated product is collected by filtration.

-

Purification: The crude product is washed with appropriate solvents to yield the pure this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Yield (Fmoc-protection) | 93.3% | [1] |

| Enantiomeric Purity (ee) | 98.2% | [1] |

| Purity (Commercial) | ≥95% to ≥99% (HPLC) |

Characterization and Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the fluorenyl group protons (typically in the range of 7.2-7.8 ppm), the α-proton of the amino acid, and the protons of the trifluoronorvaline side chain. The coupling patterns would be indicative of the structure. |

| ¹³C NMR | Resonances for the carbonyl carbons of the Fmoc and carboxylic acid groups, the aromatic carbons of the fluorenyl group, and the aliphatic carbons of the amino acid backbone and side chain. The carbon attached to the three fluorine atoms will show a characteristic quartet. |

| ¹⁹F NMR | A singlet or a triplet (depending on the coupling to adjacent protons) in the region characteristic of a CF₃ group. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the carbamate (B1207046), C=O stretching of the carbamate and carboxylic acid, and C-F stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of 393.36, along with characteristic fragmentation patterns. |

Applications in Research and Drug Development

This compound serves as a valuable building block in the synthesis of novel peptides and peptidomimetics. Its incorporation can lead to:

-

Enhanced Metabolic Stability: The trifluoromethyl group can block sites of enzymatic degradation, prolonging the in vivo half-life of the peptide.

-

Modulation of Bioactivity: The altered steric and electronic properties of the side chain can influence the binding affinity and selectivity of the peptide for its biological target.

-

Improved Pharmacokinetic Properties: Increased lipophilicity can affect the absorption, distribution, metabolism, and excretion (ADME) profile of the parent peptide.

Conclusion

This technical guide has provided a comprehensive overview of the structure, synthesis, and properties of this compound. The detailed experimental protocols and summary of quantitative data offer a practical resource for researchers engaged in peptide synthesis and drug discovery. The strategic use of this and other fluorinated amino acids holds significant promise for the development of next-generation peptide-based therapeutics with improved efficacy and drug-like properties.

References

A Technical Guide to the Solubility of N-Fmoc-5,5,5-trifluoro-L-norvaline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Fmoc-5,5,5-trifluoro-L-norvaline, a specialized amino acid derivative used in peptide synthesis and drug discovery. Due to the compound's specific nature, this document synthesizes information from general principles of Fmoc-amino acid chemistry, data on analogous structures, and standard methodologies for solubility determination.

Introduction: Understanding the Importance of Solubility

This compound is a synthetic amino acid building block that incorporates a trifluorinated alkyl side chain. The fluorine atoms can impart unique properties to peptides, such as increased metabolic stability, altered conformation, and enhanced binding affinity. Successful incorporation of this analog into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) is critically dependent on its solubility in the solvents used for coupling reactions.

Poor solubility can lead to incomplete reactions, low coupling yields, and the generation of difficult-to-remove impurities. Therefore, a thorough understanding of the solubility profile of this compound in common organic solvents is essential for efficient peptide synthesis and process optimization. The solvents of primary interest in Fmoc-based SPPS are polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), which are chosen for their ability to solvate the growing peptide chain and swell the resin support.[1][2]

Solubility Profile of this compound

Quantitative solubility data (e.g., mg/mL) for this compound is not extensively documented in publicly available literature. However, a reliable qualitative and semi-quantitative profile can be established based on the known behavior of structurally similar compounds and general principles of solubility.

The molecule's structure can be divided into three key regions influencing its solubility:

-

The Fmoc Group: A large, nonpolar, and aromatic moiety that favors solubility in organic solvents.

-

The Amino Acid Backbone: A polar carboxyl group and a carbamate (B1207046) linkage that contribute to polarity.

-

The 5,5,5-trifluoro-norvaline Side Chain: The trifluoromethyl group (-CF₃) is highly hydrophobic and lipophilic, which generally decreases solubility in polar solvents but can enhance it in certain nonpolar or fluorinated solvents.

The following table summarizes the expected solubility in common laboratory solvents.

| Solvent | Abbreviation | Polarity (Dielectric Constant) | Expected Solubility | Rationale and Remarks |

| N,N-Dimethylformamide | DMF | 36.7 | High | A polar aprotic solvent, DMF is the most common and effective solvent for SPPS.[1] It effectively solvates both the polar backbone and the nonpolar Fmoc group. Its non-fluorinated analog, Fmoc-L-norvaline, is known to be soluble in similar solvents.[3] |

| N-Methyl-2-pyrrolidone | NMP | 32.2 | High | Similar to DMF, NMP is an excellent polar aprotic solvent for SPPS, known for its high solvating power, which can be beneficial for hydrophobic sequences.[1][4] |

| Dimethyl Sulfoxide | DMSO | 46.7 | High | A highly polar aprotic solvent. The non-fluorinated analog, Fmoc-L-norvaline, is reported to be soluble in DMSO.[3] It is a good solvent for dissolving peptides and protected amino acids.[5] |

| Dichloromethane | DCM | 8.9 | Moderate to Low | A less polar solvent. While the non-fluorinated analog shows solubility, many Fmoc-amino acids have limited solubility in DCM.[3] The highly hydrophobic trifluoro- side chain may improve solubility relative to other Fmoc-amino acids, but it is generally less effective than DMF or NMP for SPPS.[4] |

| Tetrahydrofuran | THF | 7.5 | Moderate to Low | A less polar ether-based solvent. It has been reported as a good solvent for coupling hindered amino acids on certain resins but is not a primary choice for dissolving Fmoc-amino acids.[1] |

| Acetonitrile | ACN | 37.5 | Moderate to Low | While polar, ACN is generally a poorer solvent for large, protected amino acids compared to DMF or NMP. It is more commonly used in purification (HPLC) than in synthesis. |

| Ethyl Acetate | EtOAc | 6.0 | Moderate to Low | A solvent of moderate polarity. The non-fluorinated analog, Fmoc-L-norvaline, is soluble in EtOAc, suggesting the fluorinated version may also have some solubility.[3] However, it is not used as a primary solvent in SPPS. |

Conceptual Framework for Solubility

The solubility of this compound is a balance between its large hydrophobic regions (Fmoc, trifluoro- side chain) and its polar backbone. The diagram below illustrates the relationship between the molecule's structural features and its affinity for different types of organic solvents.

Caption: Logical relationships governing solubility.

Experimental Protocol: Thermodynamic Solubility Determination

To obtain precise quantitative data, the isothermal shake-flask method is the gold standard.[6][7] This protocol determines the equilibrium or thermodynamic solubility of a compound in a given solvent at a specific temperature.

Objective: To determine the saturation concentration of this compound in a selected organic solvent at 25°C.

Materials:

-

This compound (solid powder)

-

Solvent of interest (e.g., DMF, HPLC grade)

-

Glass vials with screw caps (B75204) (e.g., 4 mL)

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE for organic solvents)

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Stock Solution for Calibration:

-

Accurately weigh a small amount (e.g., 10 mg) of the compound and dissolve it in a known volume (e.g., 10 mL) of the solvent to create a stock solution of known concentration (e.g., 1 mg/mL).

-

Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 0.5, 0.25, 0.1, 0.05 mg/mL).

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a vial. "Excess" means adding enough solid so that a visible amount remains undissolved after equilibration.[6]

-

Accurately add a known volume of the solvent (e.g., 2 mL) to the vial.

-

-

Equilibration:

-

Sample Analysis:

-

After equilibration, allow the vials to rest for a short period to let undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove all undissolved solids.

-

Dilute the filtered supernatant with a known factor of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the calibration standards and the diluted sample by HPLC-UV.

-

-

Quantification:

-

Generate a calibration curve by plotting the HPLC peak area against the concentration of the standards.

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply the calculated concentration by the dilution factor to determine the final solubility of this compound in the solvent.

-

Visualization of Experimental Workflow

The following diagram outlines the key steps of the isothermal shake-flask protocol for determining solubility.

Caption: Standard workflow for solubility determination.

Conclusion

While specific quantitative solubility data for this compound remains to be published, a strong qualitative assessment can be made. It is expected to be highly soluble in the polar aprotic solvents typically used in SPPS, such as DMF and NMP, which is crucial for its effective use as a building block in peptide synthesis. For applications requiring precise solubility values, the detailed isothermal shake-flask protocol provided in this guide offers a reliable and standardized method for empirical determination. Researchers should always perform preliminary solubility tests on a small scale before committing larger quantities of material to a synthesis protocol.[10]

References

- 1. peptide.com [peptide.com]

- 2. researchgate.net [researchgate.net]

- 3. N-FMoc-L-norvaline CAS#: 135112-28-6 [m.chemicalbook.com]

- 4. biotage.com [biotage.com]

- 5. academic.oup.com [academic.oup.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. enamine.net [enamine.net]

- 9. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

A Technical Guide to the Stability of Trifluoromethylated Amino Acids in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The incorporation of trifluoromethylated (CF₃) amino acids into peptides is a powerful strategy in medicinal chemistry and drug development. The unique properties of the trifluoromethyl group—including its high electronegativity, metabolic stability, and ability to modulate peptide conformation and binding affinity—make it a valuable tool for enhancing the therapeutic potential of peptide-based drugs. However, the very electronic properties that make the CF₃ group so attractive also introduce specific challenges related to the stability of the amino acid residue during standard solid-phase peptide synthesis (SPPS) protocols.

This technical guide provides an in-depth analysis of the stability of trifluoromethylated amino acids during peptide synthesis, focusing on the primary challenge of racemization. It offers detailed experimental protocols, quantitative data for minimizing side reactions, and visual workflows to aid in the successful synthesis of peptides containing these critical non-canonical amino acids.

The Core Stability Challenge: Racemization

The principal stability issue when incorporating trifluoromethylated amino acids is the heightened risk of racemization (or epimerization) at the α-carbon during the coupling step.[1][2][3] This loss of stereochemical integrity can lead to diastereomeric impurities that are difficult to separate and can drastically alter the biological activity of the final peptide.[1][3]

The increased susceptibility to racemization is due to the strong electron-withdrawing nature of the CF₃ group.[4][5] This effect enhances the acidity of the α-proton, making it more easily abstracted by base. The primary mechanism for this racemization during peptide coupling is the formation of a 5(4H)-oxazolone intermediate.[1][2][6][7] Once formed, the oxazolone's α-proton is highly acidic and readily removed, leading to a planar, achiral intermediate that can be attacked by the incoming amine from either face, resulting in a mixture of L- and D-isomers.[2]

Urethane-based protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) are designed to suppress oxazolone (B7731731) formation and thus minimize racemization.[7][8] However, the potent inductive effect of the CF₃ group can accelerate this side reaction even with Fmoc protection, making the choice of coupling reagents and conditions paramount.

Mechanism of Oxazolone-Mediated Racemization

The following diagram illustrates the pathway for racemization. The key step is the formation of the planar oxazolone ring, which erases the stereochemical information at the α-carbon.

Caption: Mechanism of racemization via oxazolone formation.

Quantitative Data: Minimizing Racemization with Coupling Reagents

The choice of coupling reagent and additives is the most critical factor in suppressing racemization of trifluoromethylated amino acids. Reagents that promote rapid amide bond formation without overly activating the carboxyl group are preferred. Carbodiimide-based reagents, particularly in the presence of hydroxylamine-derived additives, and phosphonium/aminium salts are commonly used.

Below is a summary of racemization levels observed for sensitive amino acids under various coupling conditions. While specific data for trifluoromethylated amino acids is sparse in comparative studies, the trends observed for notoriously sensitive residues like His and Cys provide a strong basis for reagent selection.[2][9]

| Coupling Reagent/Additive | Base | Racemization Level (D-isomer %) for Sensitive AAs | Reference |

| Carbodiimides | |||

| DIC / HOBt | DIPEA | Low to Moderate | [10] |

| DIC / OxymaPure® | DIPEA | Very Low | [9] |

| Aminium/Uronium Salts | |||

| HBTU / HOBt | DIPEA | Moderate | [10][11] |

| HATU / HOAt | DIPEA | Low to Moderate (can be high for His) | [9][10] |

| HCTU | DIPEA | Generally low, sequence dependent | - |

| Phosphonium Salts | |||

| PyBOP / HOBt | DIPEA | Moderate | [10] |

| PyAOP / HOAt | DIPEA | Low | [10] |

| Other | |||

| TFFH (in situ acid fluoride) | Collidine | Very Low | [12] |

Key Recommendations:

-

Use Additives: Always use additives like HOBt, and particularly OxymaPure®, with carbodiimides like DIC to minimize racemization.[10][13]

-

Consider Aminium/Phosphonium Reagents: For difficult couplings, reagents like HATU or PyAOP are highly efficient, but racemization risk should be evaluated.[10][11]

-

In Situ Acid Fluorides: The use of reagents like TFFH to generate Fmoc-amino acid fluorides in situ is an excellent strategy for suppressing racemization, as the activation is rapid and efficient.[12]

-

Base Selection: Use a sterically hindered base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[13] For extremely sensitive couplings, the weaker, more hindered base sym-collidine can be beneficial.[2][11]

Experimental Protocols

This section provides a detailed, representative protocol for the manual incorporation of a trifluoromethylated amino acid into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS).

Protocol: Manual Fmoc-SPPS Coupling Cycle for a Trifluoromethylated Amino Acid

Materials:

-

Fmoc-protected peptide-resin

-

Fmoc-L-[CF₃-Amino Acid]-OH (e.g., Fmoc-L-4,4,4-trifluorovaline) (3-5 equivalents)

-

Coupling Reagent: Diisopropylcarbodiimide (DIC) (3-5 equivalents)

-

Additive: Ethyl (hydroxyimino)cyanoacetate (OxymaPure®) (3-5 equivalents)

-

Base: N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

-

Deprotection Solution: 20% piperidine (B6355638) in N,N-dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing Solvents: DMF, DCM, Isopropanol (IPA)

Workflow: The overall workflow for a single coupling cycle in Fmoc-SPPS is depicted below.

Caption: General workflow for one cycle of Fmoc-SPPS.

Detailed Steps:

-

Resin Swelling:

-

Place the Fmoc-protected peptide-resin in a suitable reaction vessel.

-

Add DMF to cover the resin and allow it to swell for 30 minutes with gentle agitation.

-

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the deprotection solution (20% piperidine in DMF).

-

Agitate for 10 minutes, then drain.

-

Repeat the deprotection step with fresh solution for another 10 minutes and drain.

-

-

Washing Post-Deprotection:

-

Wash the resin thoroughly to remove all traces of piperidine. A typical sequence is:

-

DMF (3 times)

-

DCM (3 times)

-

DMF (3 times)

-

-

Ensure each wash involves agitating the resin with the solvent for at least 1 minute before draining.

-

-

Coupling the Trifluoromethylated Amino Acid:

-

In a separate vial, dissolve the Fmoc-L-[CF₃-Amino Acid]-OH (e.g., 3 eq) and OxymaPure® (3 eq) in a minimal amount of DMF.

-

Add DIC (3 eq) to the solution and allow it to "pre-activate" for 1-2 minutes.

-

Immediately add this activation mixture to the drained resin.

-

Add DIPEA (6 eq) to the reaction vessel.

-

Agitate the mixture at room temperature for 1 to 4 hours. The extended coupling time helps ensure the reaction goes to completion, which can be slower for sterically hindered or electron-deficient amino acids.

-

-

Washing Post-Coupling:

-

Drain the coupling solution from the resin.

-

Wash the resin thoroughly to remove excess reagents and byproducts:

-

DMF (3 times)

-

DCM (3 times)

-

-

-

Monitoring the Coupling Reaction:

-

Take a small sample of the resin beads and perform a qualitative ninhydrin (Kaiser) test.

-

A negative result (beads remain colorless or yellow) indicates a complete reaction (no free primary amines).

-

A positive result (beads turn dark blue/purple) indicates an incomplete coupling. If the reaction is incomplete, repeat the coupling step (Step 4) with fresh reagents.

-

-

Preparation for Next Cycle:

-

Once the coupling is complete, the resin is ready for the next deprotection and coupling cycle.

-

Stability During Other SPPS Steps

Fmoc Deprotection

The peptide bond and the trifluoromethylated residue are generally stable to the standard basic conditions of Fmoc removal (e.g., 20% piperidine in DMF).[14] The primary concern during synthesis remains the coupling step.

Final Cleavage and Side-Chain Deprotection

Trifluoromethylated amino acids are stable to the strong acidic conditions used for final cleavage from the resin and removal of side-chain protecting groups.[15] A standard cleavage cocktail, such as Trifluoroacetic Acid (TFA) with scavengers like water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT) (e.g., 95:2.5:2.5 TFA/TIS/H₂O), does not typically degrade the CF₃-containing residue.

Conclusion

The successful incorporation of trifluoromethylated amino acids into peptides is readily achievable with careful consideration of the synthetic strategy. The heightened risk of racemization due to the electron-withdrawing CF₃ group is the most significant challenge. By selecting appropriate coupling reagents (e.g., DIC/Oxyma), using hindered bases, and rigorously monitoring reaction completion, researchers can effectively mitigate this side reaction. The protocols and data presented in this guide provide a robust framework for scientists and drug developers to harness the powerful advantages of trifluoromethylated amino acids in their peptide synthesis campaigns.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Validation of the distal effect of electron-withdrawing groups on the stability of peptide enolates and its exploitation in the controlled stereochemical inversion of amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 11. bachem.com [bachem.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 14. peptide.com [peptide.com]

- 15. Solid phase synthesis of short peptide-based multimetal tags for biomolecule labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trifluoromethyl Group: A Key to Unlocking Peptide Stability and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Peptides have emerged as highly specific and potent therapeutic agents, yet their clinical translation is often hampered by inherent metabolic instability. A primary challenge is their susceptibility to rapid degradation by proteases. A powerful strategy to overcome this limitation is the site-specific incorporation of the trifluoromethyl (CF3) group into the peptide structure. This modification significantly enhances stability by leveraging a combination of steric and electronic effects, ultimately improving the pharmacokinetic profile of peptide-based drugs.

Mechanisms of Trifluoromethyl-Induced Stability

The introduction of a trifluoromethyl group enhances peptide stability through two principal mechanisms: steric shielding and electronic modulation of the peptide bond. These factors work in concert to protect the peptide from enzymatic cleavage and can also influence its conformational properties.

1.1. Steric Hindrance:

The CF3 group is significantly bulkier than a hydrogen atom and even larger than a methyl group.[1][2] When positioned at or near a protease cleavage site, this steric bulk acts as a physical shield, impeding the approach of the enzyme's catalytic residues to the scissile peptide bond.[3][4] Studies on model peptides have demonstrated that placing a trifluoromethyl-containing amino acid at the P1 position (immediately N-terminal to the cleavage site) can confer absolute stability against proteases like α-chymotrypsin.[5] Significant protection is also observed when the substitution is at the P2 or P'2 positions.[5]

1.2. Electronic Effects:

The trifluoromethyl group is a potent electron-withdrawing substituent due to the high electronegativity of its three fluorine atoms.[1][6] This strong inductive effect alters the electronic properties of the peptide backbone. By withdrawing electron density from the adjacent amide carbonyl group, the CF3 group can decrease the nucleophilicity of the carbonyl oxygen and strengthen the C-N amide bond. This electronic perturbation makes the peptide bond less susceptible to nucleophilic attack by the catalytic residues (e.g., serine) of proteases, thereby slowing the rate of hydrolysis.

1.3. Conformational Stabilization:

Beyond local effects, the incorporation of CF3 groups can modulate the overall conformation of a peptide.[7] Fluorinated amino acids can induce or stabilize specific secondary structures, such as α-helices or β-sheets, which are often less recognized by proteases than random coils.[4] This conformational ordering can further protect the peptide from degradation and may also enhance its binding affinity to its therapeutic target. The increased lipophilicity conferred by the CF3 group can also promote better membrane permeability and influence interactions within hydrophobic binding pockets.[1][2][3]

Quantitative Impact on Peptide Stability

The stabilizing effect of trifluoromethylation has been quantified in various studies. The data consistently show a marked improvement in the proteolytic resistance of modified peptides compared to their native counterparts.

| Peptide Sequence/Analog | Modification | Enzyme/Medium | Half-life (t½) | Fold Increase in Stability | Reference |

| Model Peptide (α-chymotrypsin substrate) | None (Control) | α-chymotrypsin | Baseline | 1x | [5] |

| Model Peptide | α-Tfm-amino acid at P1 | α-chymotrypsin | No degradation observed | >100x (effectively absolute) | [5] |

| Model Peptide | α-Tfm-amino acid at P2 | α-chymotrypsin | Significantly increased | - (Qualitative) | [5] |

| Model Peptide | α-Tfm-amino acid at P'2 | α-chymotrypsin | Significantly increased | - (Qualitative) | [5] |

| Endomorphin-2 (EM-2) | None (Control) | Rat brain homogenate | < 10% remaining after 90 min | 1x | [8] |

| Cyclic EM-2 Analog | 4-trifluoromethyl-Phe substitution | Rat brain homogenate | > 93% remaining after 90 min | > 9.3x | [8] |

Note: Quantitative data for peptide half-lives is often highly specific to the peptide sequence, the nature and position of the modification, and the experimental conditions. The table provides representative examples.

Experimental Protocols

Assessing the stability of trifluoromethylated peptides requires robust and well-defined experimental protocols. The two most common assays are for proteolytic stability and conformational analysis.

3.1. Protocol: In Vitro Proteolytic Stability Assay

This method is used to determine the half-life of a peptide in the presence of a specific protease or a complex biological medium like plasma or serum.

Methodology:

-

Peptide Preparation: Synthesize both the native and the trifluoromethylated peptides using standard solid-phase peptide synthesis (SPPS).[9][10] Purify by reverse-phase high-performance liquid chromatography (RP-HPLC) to ≥95% purity.

-

Incubation: Prepare a stock solution of the peptide in an appropriate buffer. Initiate the degradation reaction by adding a known concentration of the protease (e.g., α-chymotrypsin, pepsin) or by adding the peptide to human plasma or cell culture supernatant.[9][11] Incubate the mixture at 37°C.

-

Time-Point Sampling: At designated time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately stop the enzymatic reaction by adding a quenching solution, such as trifluoroacetic acid (TFA) or by rapid freezing.[10]

-

Analysis: Analyze the samples using RP-HPLC.[9][11] The amount of remaining intact peptide is quantified by integrating the area of its corresponding peak in the chromatogram.

-

Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) by fitting the data to a one-phase exponential decay curve.

3.2. Protocol: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution and determine if trifluoromethylation induces conformational changes.[12][13]

Methodology:

-

Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., phosphate (B84403) buffer) that is transparent in the far-UV region. A typical concentration is 0.1-1.0 mg/mL.[12][14] Accurately determine the peptide concentration for conversion to molar ellipticity.[12]

-

Instrument Setup: Calibrate the CD spectrometer. Set the acquisition parameters, which typically include:

-

Data Acquisition: Record the CD spectrum of the sample and a buffer blank.

-

Data Processing: Subtract the buffer blank spectrum from the sample spectrum. Convert the resulting data from ellipticity (millidegrees) to mean residue ellipticity ([θ]).

-

Structural Analysis: Analyze the spectral shape to determine the secondary structure content. Characteristic CD spectra indicate α-helices (negative bands at ~208 and ~222 nm), β-sheets (negative band at ~218 nm), or random coils.[12][15]

Conclusion

The strategic incorporation of trifluoromethyl groups represents a robust and effective method for enhancing the metabolic stability of therapeutic peptides. By providing steric and electronic protection against proteolytic enzymes, and by potentially stabilizing favorable conformations, trifluoromethylation directly addresses one of the most significant liabilities of peptide drugs. The detailed protocols provided herein serve as a guide for researchers to quantitatively assess these stability enhancements, facilitating the rational design and development of next-generation peptide therapeutics with improved pharmacokinetic properties and greater clinical potential.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. BJOC - Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion [beilstein-journals.org]

- 5. Proteolytically stable peptides by incorporation of alpha-Tfm amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorine-containing macrocyclic peptides and peptidomimetics - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00219B [pubs.rsc.org]

- 9. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - Groupe Français des Peptides et des Protéines [gfpp.fr]

- 15. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]

Harnessing Chemical Diversity: A Technical Guide to Non-Natural Amino Acids in Drug Design

For Researchers, Scientists, and Drug Development Professionals

The introduction of non-natural amino acids (nnAAs) into therapeutic candidates represents a paradigm shift in drug discovery, offering a powerful toolkit to overcome the limitations of traditional peptide and small molecule drugs.[1][2][3] By expanding beyond the canonical 20 amino acids, researchers can precisely modulate the pharmacological properties of a molecule, leading to enhanced potency, selectivity, stability, and bioavailability.[4][5][6] This technical guide provides an in-depth exploration of the core principles, applications, and methodologies for leveraging nnAAs in modern drug design.

The Strategic Advantage of Non-Natural Amino Acids

The incorporation of nnAAs offers a multitude of advantages in drug development:

-

Enhanced Stability and Half-Life: A primary challenge for peptide-based drugs is their rapid degradation by proteases in the body.[4][] Introducing nnAAs, such as D-amino acids or other structurally unique residues, can render peptide bonds resistant to enzymatic cleavage, significantly extending their circulating half-life.[4][8]

-

Improved Potency and Selectivity: The unique side chains of nnAAs allow for the fine-tuning of interactions with biological targets.[] This can lead to optimized binding affinity and increased selectivity, thereby reducing off-target effects and improving the therapeutic window.[4][]

-

Modulation of Physicochemical Properties: nnAAs can be designed to alter a molecule's hydrophobicity, hydrophilicity, and overall charge.[] This control over physicochemical properties is crucial for improving solubility, membrane permeability, and oral bioavailability.[4][6]

-

Conformational Constraint: Incorporating cyclic or sterically demanding nnAAs can lock a peptide into a specific bioactive conformation, enhancing its affinity for the target receptor.

Case Studies: Non-Natural Amino Acids in Action

The impact of nnAAs is evident in a growing number of FDA-approved drugs and clinical candidates across various therapeutic areas.

A prominent class of drugs leveraging nnAAs is the DPP-4 inhibitors, used to treat type 2 diabetes.[9] These drugs prevent the degradation of incretin (B1656795) hormones, which in turn increases insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner.[10][11][12]

| Drug | Non-Natural Amino Acid Moiety | Key Quantitative Data |

| Sitagliptin | β-amino acid derived from trifluorophenylalanine | Oral bioavailability: ~87%[9] |

| Vildagliptin (B1682220) | A derivative of a proline-like nnAA | IC50 for DPP-4: 4.5 nmol/L[13] |

| Saxagliptin | A cyclopropyl-fused proline derivative | Potent and selective DPP-4 inhibitor |

| Linagliptin | A xanthine-based nnAA derivative | High binding affinity to DPP-4 |

Proteasome inhibitors are a cornerstone of multiple myeloma treatment, inducing cancer cell apoptosis by disrupting protein degradation.[14][15][16][17]

| Drug | Non-Natural Amino Acid Moiety | Key Quantitative Data |

| Carfilzomib (B1684676) | A tetrapeptide epoxyketone containing nnAAs | Irreversibly binds to the 20S proteasome[14][18] |

| Bortezomib | A dipeptide containing a boronic acid nnAA | Induces apoptosis in various cancer cell lines[19] |

These direct-acting antivirals target the HCV NS3/4A protease, an enzyme essential for viral replication.[20][21][22][23][24]

| Drug | Non-Natural Amino Acid Moiety | Key Quantitative Data |

| Telaprevir | A peptidomimetic containing a cyclopropyl-acylsulfonamide | Potent inhibitor of HCV NS3/4A protease[20][21] |

| Boceprevir | A ketoamide derivative with nnAA features | Binds reversibly to the NS3 active site |

Experimental Methodologies

The successful incorporation of nnAAs into drug candidates relies on robust and well-defined experimental protocols.

Objective: To synthesize a peptide containing one or more non-natural amino acids.

Protocol:

-

Resin Selection and Swelling: Choose a suitable solid support (e.g., Wang resin, Rink amide resin) based on the desired C-terminal functionality. Swell the resin in an appropriate solvent (e.g., dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF)).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid using a solution of 20% piperidine (B6355638) in DMF.

-

Amino Acid Coupling:

-

Activate the carboxyl group of the incoming Fmoc-protected nnAA using a coupling reagent (e.g., HBTU, HATU, DIC) and an additive (e.g., HOBt, Oxyma) in DMF.

-

Add the activated nnAA solution to the deprotected resin and allow the coupling reaction to proceed for a specified time (typically 1-2 hours).

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

-

-

Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Deprotection and Coupling: Repeat steps 2-4 for each subsequent amino acid in the desired sequence.

-

Final Deprotection: Remove the Fmoc group from the N-terminal amino acid.

-

Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (B1312306) and water) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry and analytical HPLC.

Objective: To incorporate a non-natural amino acid at a specific site within a protein in a cellular system.[25][26][27][28][29]

Protocol:

-

Plasmid Construction:

-

Mutagenesis: Introduce an amber stop codon (TAG) at the desired position in the gene of interest using site-directed mutagenesis.[25]

-

Orthogonal tRNA/aaRS Plasmids: Obtain or construct plasmids encoding an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA that are specific for the desired nnAA.[25][28] This pair must not cross-react with the host cell's endogenous tRNAs and synthetases.

-

-

Cell Culture and Transfection:

-

Culture the appropriate host cells (e.g., E. coli, mammalian cells) under standard conditions.

-

Co-transfect the cells with the plasmid containing the amber-mutated gene of interest and the plasmids encoding the orthogonal tRNA/aaRS pair.

-

-

nnAA Supplementation: Supplement the cell culture medium with the desired non-natural amino acid.[25]

-

Protein Expression and Induction: Induce protein expression using the appropriate method for the chosen expression system (e.g., IPTG for E. coli, doxycycline (B596269) for inducible mammalian systems).

-

Protein Purification: Lyse the cells and purify the full-length protein containing the nnAA using standard chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).

-

Verification: Confirm the successful incorporation of the nnAA at the specified site using mass spectrometry (e.g., peptide mass fingerprinting, tandem MS/MS).

Visualizing the Impact: Signaling Pathways and Workflows

The following diagram illustrates the mechanism of action of DPP-4 inhibitors like sitagliptin.

Caption: DPP-4 inhibitor mechanism of action.

This diagram shows how proteasome inhibitors like carfilzomib induce apoptosis in myeloma cells.

Caption: Proteasome inhibitor-induced apoptosis.

The following workflow outlines the key stages in the discovery and development of drugs containing non-natural amino acids.

Caption: nnAA drug discovery workflow.

Challenges and Future Outlook

Despite the significant progress, challenges remain in the widespread application of nnAAs. These include the cost and complexity of synthesizing novel nnAAs, the potential for immunogenicity, and the need for more efficient and robust methods for their incorporation into proteins.

The future of nnAA-based drug discovery is bright. Advances in synthetic chemistry, biotechnology, and computational modeling are continually expanding the accessible chemical space of nnAAs.[] The development of novel orthogonal tRNA/aaRS pairs and the engineering of ribosomes will further enhance the efficiency and fidelity of nnAA incorporation. As our understanding of disease biology deepens, the ability to custom-design therapeutic molecules with precisely tailored properties using nnAAs will be instrumental in developing the next generation of innovative medicines.

References

- 1. Illuminating peptide drug discovery via unnatural amino acid incorporation | Poster Board #3361 - American Chemical Society [acs.digitellinc.com]

- 2. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Beyond the 20: Engineering Smarter Drugs with Unnatural Amino Acids for Effective Therapeutics | Blog | Biosynth [biosynth.com]

- 5. Unusual & Non-natural Amino Acids - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 6. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Beneficial Impacts of Incorporating the Non-Natural Amino Acid Azulenyl-Alanine into the Trp-Rich Antimicrobial Peptide buCATHL4B - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Sitagliptin - Wikipedia [en.wikipedia.org]

- 11. What is the mechanism of Sitagliptin? [synapse.patsnap.com]

- 12. Sitagliptin - Uses, How it Works and Side Effects | Diabetes UK [diabetes.org.uk]

- 13. Clinical pharmacokinetics and pharmacodynamics of vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Carfilzomib - Wikipedia [en.wikipedia.org]

- 15. kyprolis-hcp.com [kyprolis-hcp.com]

- 16. What is the mechanism of Carfilzomib? [synapse.patsnap.com]

- 17. massivebio.com [massivebio.com]

- 18. go.drugbank.com [go.drugbank.com]

- 19. The ubiquitin-proteasomal system is critical for multiple myeloma: implications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Telaprevir | C36H53N7O6 | CID 3010818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. What is the mechanism of Telaprevir? [synapse.patsnap.com]

- 23. Telaprevir - Mechanism, Indication, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 24. Telaprevir: Hepatitis Uses, Side Effects, Dosage [medicinenet.com]

- 25. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]

- 27. In vitro incorporation of nonnatural amino acids into protein using tRNACys-derived opal, ochre, and amber suppressor tRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 28. academic.oup.com [academic.oup.com]

- 29. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]

The Fluorine Advantage: An In-depth Technical Guide to Fluorinated Amino Acids in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorinated amino acids into peptides has emerged as a powerful tool in medicinal chemistry and drug discovery. The unique physicochemical properties of fluorine, when introduced into amino acid side chains or backbones, can profoundly influence peptide structure, stability, and biological activity. This guide provides a comprehensive overview of the benefits of using fluorinated amino acids, supported by quantitative data, detailed experimental protocols, and visualizations to illuminate key concepts. By leveraging the "fluorine advantage," researchers can overcome many of the inherent limitations of peptide-based therapeutics, paving the way for the development of more robust and effective drugs.

Enhanced Structural and Thermal Stability

Fluorination can significantly enhance the conformational stability of peptides. The strong electron-withdrawing nature of fluorine can induce favorable intramolecular interactions and influence the local stereoelectronic environment, leading to the stabilization of specific secondary structures such as α-helices and β-sheets.[1][2][3] This enhanced stability often translates to an increased melting temperature (Tm), a key indicator of thermal stability.

Table 1: Impact of Fluorination on the Thermal Stability of a Tryptophan Zipper Peptide

| Peptide Variant | Position of Fluoro-Trp | Melting Temperature (Tm) in °C (± 0.1) | Change in Tm (°C) |

| Native Trpzip2 | - | 47.9 | - |

| 4F-Trp @ Edge | Trp4 | 48.5 | +0.6 |

| 5F-Trp @ Edge | Trp4 | 47.3 | -0.6 |

| 6F-Trp @ Edge | Trp4 | 48.3 | +0.4 |

| 7F-Trp @ Edge | Trp4 | 46.5 | -1.4 |

| 4F-Trp @ Face | Trp9 | 49.2 | +1.3 |

| 5F-Trp @ Face | Trp9 | 48.1 | +0.2 |

| 6F-Trp @ Face | Trp9 | 49.5 | +1.6 |

| 7F-Trp @ Face | Trp9 | 47.7 | -0.2 |

Increased Proteolytic Resistance

A major hurdle in the development of peptide therapeutics is their susceptibility to degradation by proteases. The introduction of fluorinated amino acids can sterically hinder the approach of proteases to the peptide backbone, thereby increasing the peptide's half-life in biological fluids.[1][4] The extent of this protection is highly dependent on the position and nature of the fluorinated residue relative to the cleavage site.

Table 2: Proteolytic Stability of Fluorinated Antimicrobial Peptides against Trypsin

| Peptide | Sequence | % Remaining after 4h |

| Buforin II | TRSSRAGLQFPVGRVHRLLRK | ~20% |

| Buforin II F1 | TRSSRA(hF)LQFPVGRVHRLLRK | >80% |

| Magainin 2 | GIGKFLHSAKKFGKAFVGEIMNS | ~30% |

| Magainin 2 F1 | GIG(hF)FLHSAKKFGKAFVGEIMNS | >70% |

(hF denotes a hexafluoroleucyl residue)

Modulation of Physicochemical Properties: Hydrophobicity and Lipophilicity

Fluorination significantly increases the hydrophobicity and lipophilicity of amino acids.[5][6] This property can be strategically utilized to enhance membrane permeability and cellular uptake of peptide drugs. The partition coefficient (LogP) is a common measure of lipophilicity.

Table 3: Calculated LogP Values for Selected Amino Acids and their Fluorinated Analogs

| Amino Acid | LogP (Calculated) | Fluorinated Analog | LogP (Calculated) |

| Alanine | -2.85 | Trifluoroalanine | -1.33 |

| Leucine | -1.52 | Hexafluoroleucine | 0.88 |

| Phenylalanine | -1.38 | 4-Fluorophenylalanine | -0.96 |

| Proline | -2.48 | 4-Fluoroproline | -1.87 |

Enhanced Binding Affinity and Biological Activity

The introduction of fluorine can lead to novel, favorable interactions with biological targets, such as hydrogen bonds, dipole-dipole interactions, and multipolar C-F---C=O interactions, which can significantly enhance binding affinity and, consequently, biological activity.[7] This is exemplified by the development of potent enzyme inhibitors and receptor antagonists.

Table 4: Inhibitory Activity of a Fluorinated HIV-1 Fusion Inhibitor Peptide

| Peptide | Amino Acid at Position X | IC50 (nM) |

| C31 (wildtype) | Isoleucine | 26.5 |

| C31-MfeGly | Monofluoroethylglycine | 31.4 |

| C31-DfeGly | Difluoroethylglycine | 24.7 |

| C31-F3Ile | Trifluoro-isoleucine | 28.9 |

| C31-F6Leu | Hexafluoroleucine | 1490 |

Experimental Protocols

A. Solid-Phase Peptide Synthesis (SPPS) of a Fluorinated Peptide (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a generic tripeptide containing a fluorinated amino acid (F-AA) using Fmoc/tBu chemistry.

1. Resin Preparation:

-

Place 100 mg of Rink Amide resin (substitution level ~0.5 mmol/g) in a fritted syringe.

-

Swell the resin in dimethylformamide (DMF) for 30 minutes.

-

Drain the DMF.

2. Fmoc Deprotection:

-

Add 2 mL of 20% piperidine (B6355638) in DMF to the resin.

-

Agitate for 3 minutes.

-

Drain the solution.

-

Repeat the 20% piperidine treatment for 10 minutes.

-

Wash the resin thoroughly with DMF (5 x 2 mL) and dichloromethane (B109758) (DCM) (3 x 2 mL).

3. Amino Acid Coupling (First Amino Acid):

-

In a separate vial, dissolve 4 equivalents of the first Fmoc-protected amino acid and 3.9 equivalents of HBTU in DMF.

-

Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to the activation mixture and vortex for 1 minute.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3 x 2 mL).

-

Perform a Kaiser test to confirm complete coupling (beads remain colorless).

4. Chain Elongation (Coupling of the Fluorinated Amino Acid):

-

Repeat the Fmoc deprotection step (Step 2).

-

Couple the Fmoc-protected fluorinated amino acid (Fmoc-F-AA-OH) using the same procedure as in Step 3. Note that coupling times for fluorinated amino acids may need to be extended, and the use of stronger coupling reagents like HATU might be beneficial.

5. Final Amino Acid Coupling:

-

Repeat the Fmoc deprotection step (Step 2).

-

Couple the final Fmoc-protected amino acid as described in Step 3.

6. Final Fmoc Deprotection:

-

Repeat the Fmoc deprotection step (Step 2).

7. Cleavage and Deprotection:

-

Wash the resin with DCM (5 x 2 mL) and dry under a stream of nitrogen.

-

Prepare a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)).

-

Add 2 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the solution to collect the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

8. Purification:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

B. Proteolytic Stability Assay using RP-HPLC

This protocol describes a general method to assess the stability of a peptide in the presence of a protease like trypsin.

1. Reagent Preparation:

-

Prepare a stock solution of the peptide (1 mg/mL) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Prepare a stock solution of trypsin (0.1 mg/mL) in the same buffer.

2. Digestion Reaction:

-

In a microcentrifuge tube, mix 50 µL of the peptide stock solution with 5 µL of the trypsin stock solution (enzyme:substrate ratio of 1:100 w/w).

-

Incubate the reaction mixture at 37°C.

3. Time-Point Sampling:

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 10 µL aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to 90 µL of a quenching solution (e.g., 1% TFA in water).

4. RP-HPLC Analysis:

-

Analyze the quenched samples by RP-HPLC.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 30 minutes.

-

Flow Rate: 1 mL/min.

-

Detection: UV absorbance at 214 nm or 280 nm.

5. Data Analysis:

-

Integrate the peak area of the intact peptide at each time point.

-

Plot the percentage of intact peptide remaining versus time.

-

Calculate the half-life (t1/2) of the peptide under the assay conditions.

Visualizations

Workflow for Solid-Phase Peptide Synthesis (SPPS)

Caption: A flowchart illustrating the key steps in Fmoc-based solid-phase peptide synthesis.

HIV-1 Fusion Inhibition by a Fluorinated Peptide

Caption: A diagram showing the HIV-1 entry mechanism and how fluorinated peptides can inhibit fusion.

Conclusion

The incorporation of fluorinated amino acids offers a versatile and powerful strategy to enhance the therapeutic potential of peptides. By rationally designing peptides with these unique building blocks, researchers can fine-tune their structural, chemical, and biological properties to overcome key challenges in drug development. The data, protocols, and visualizations provided in this guide serve as a foundational resource for scientists and researchers seeking to harness the "fluorine advantage" in their peptide chemistry endeavors. As our understanding of the nuanced effects of fluorination continues to grow, so too will the opportunities for creating novel and impactful peptide-based therapeutics.

References

N-Fmoc-5,5,5-trifluoro-L-norvaline molecular weight and formula

An In-depth Technical Guide to N-Fmoc-5,5,5-trifluoro-L-norvaline for Researchers and Drug Development Professionals

Introduction